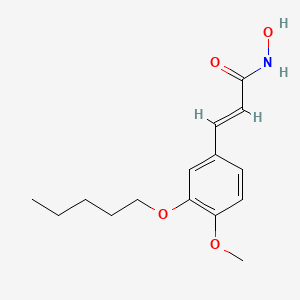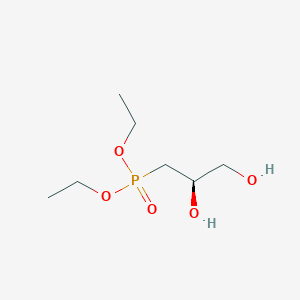
(2R)-3-diethoxyphosphorylpropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-diethoxyphosphorylpropane-1,2-diol is an organic compound that belongs to the class of glycerol derivatives This compound is characterized by the presence of a diethoxyphosphoryl group attached to a propane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-diethoxyphosphorylpropane-1,2-diol typically involves the reaction of glycerol with diethyl phosphite under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the following steps:
Glycerol Activation: Glycerol is first activated by the base to form a glyceroxide intermediate.
Nucleophilic Substitution: The activated glycerol reacts with diethyl phosphite, leading to the formation of this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-diethoxyphosphorylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2R)-3-diethoxyphosphorylpropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R)-3-diethoxyphosphorylpropane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also act as a substrate or inhibitor in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-3-(phosphonooxy)propane-1,2-diyl diheptanoate: Another glycerol derivative with a phosphonooxy group.
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate: A compound with similar structural features but different functional groups.
Uniqueness
(2R)-3-diethoxyphosphorylpropane-1,2-diol is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
23737-49-7 |
|---|---|
Fórmula molecular |
C7H17O5P |
Peso molecular |
212.18 g/mol |
Nombre IUPAC |
(2R)-3-diethoxyphosphorylpropane-1,2-diol |
InChI |
InChI=1S/C7H17O5P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h7-9H,3-6H2,1-2H3/t7-/m1/s1 |
Clave InChI |
LNBBUKIQJDFSRJ-SSDOTTSWSA-N |
SMILES isomérico |
CCOP(=O)(C[C@@H](CO)O)OCC |
SMILES canónico |
CCOP(=O)(CC(CO)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


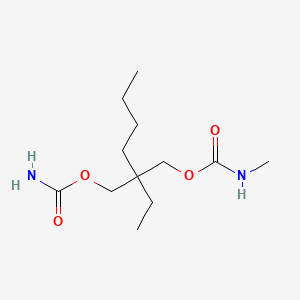
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)

![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
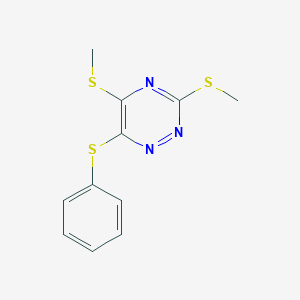
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

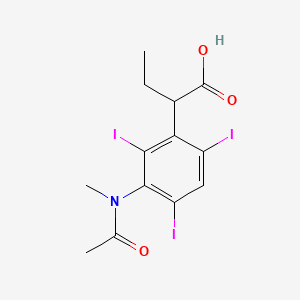
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)


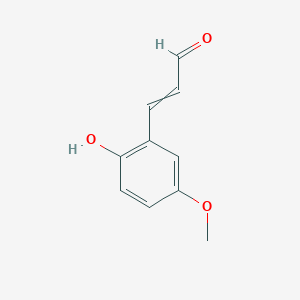
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
